5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl-
Overview
Description
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a carboxaldehyde group at the 5-position and two methyl groups at the 3-position of the dihydrobenzofuran ring.
Preparation Methods
The synthesis of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with an appropriate alkylating agent followed by cyclization can yield the desired benzofuran derivative . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Scientific Research Applications
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Benzofuran derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Some benzofuran derivatives are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Benzofuran compounds are used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- depends on its specific biological targetFor example, some benzofuran derivatives inhibit enzymes involved in cancer cell proliferation, while others may interfere with viral replication .
Comparison with Similar Compounds
5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran-5-carboxaldehyde: Lacks the additional methyl groups at the 3-position.
3-Benzofurancarboxaldehyde, 2,3-dihydro-3-methyl-: Contains only one methyl group at the 3-position.
2-Benzofurancarboxaldehyde: Does not have the dihydro structure and lacks the methyl groups.
These comparisons highlight the unique structural features of 5-Benzofurancarboxaldehyde, 2,3-dihydro-3,3-dimethyl- that may contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-10-4-3-8(6-12)5-9(10)11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLRRLCYJFZGDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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